Methanamine, N-[(2-chlorophenyl)methylene]-
Overview
Description
Methanamine, N-[(2-chlorophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a methanamine group bonded to a 2-chlorophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-[(2-chlorophenyl)methylene]- can be synthesized through several methods. One common synthetic route involves the condensation reaction between methanamine and 2-chlorobenzaldehyde. The reaction typically occurs in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
[ \text{CH}_3\text{NH}_2 + \text{C}_6\text{H}_4\text{ClCHO} \rightarrow \text{CH}_3\text{NHCH}(\text{C}_6\text{H}_4\text{Cl}) ]
Industrial Production Methods
In industrial settings, the production of Methanamine, N-[(2-chlorophenyl)methylene]- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, advanced catalysts, and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[(2-chlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻).
Major Products Formed
Oxidation: Oxidation of Methanamine, N-[(2-chlorophenyl)methylene]- can yield products such as chlorinated oxides or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific reducing agent and conditions used.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile involved.
Scientific Research Applications
Methanamine, N-[(2-chlorophenyl)methylene]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the interactions between amines and biological macromolecules.
Medicine: Methanamine, N-[(2-chlorophenyl)methylene]- has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of various industrial chemicals and materials. It can be employed as a precursor in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methanamine, N-[(2-chlorophenyl)methylene]- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Methanamine, N-[(2-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Methanamine, N-[(2-bromophenyl)methylene]-: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical reactivity and biological activity.
Methanamine, N-[(2-fluorophenyl)methylene]-: The presence of a fluorine atom can influence the compound’s properties, such as its stability and interaction with biological targets.
Methanamine, N-[(2-methylphenyl)methylene]-: The methyl group can affect the compound’s hydrophobicity and overall chemical behavior.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDRVQQSNBMADV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334045 | |
Record name | Methanamine, N-[(2-chlorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17972-08-6 | |
Record name | Methanamine, N-[(2-chlorophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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